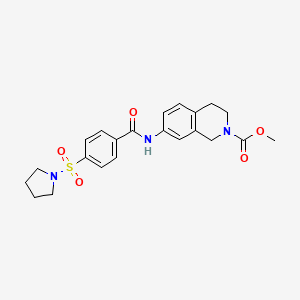
methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is a key component in many bioactive molecules that interact with various biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities .
Action Environment
Such factors can significantly impact the effectiveness of many compounds, including those with a pyrrolidine ring .
生物活性
Methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a dihydroisoquinoline core substituted with a pyrrolidinylsulfonyl group and an amide moiety. Its molecular formula is C19H24N3O4S with a molecular weight of approximately 396.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₃O₄S |
| Molecular Weight | 396.48 g/mol |
| CAS Number | Not available |
Research indicates that compounds similar to this compound often act as inhibitors of specific kinases involved in cancer pathways, particularly the PI3K-Akt-mTOR signaling pathway. This pathway is crucial for cell proliferation and survival, making it a prime target for cancer therapy .
Inhibition of Kinases
The compound has been shown to inhibit protein kinase B (PKB), which is frequently overexpressed in various cancers. By inhibiting PKB, the compound may induce apoptosis in cancer cells and reduce tumor growth .
Antitumor Activity
In vivo studies have demonstrated that related compounds can significantly inhibit the growth of human tumor xenografts in nude mice. These effects are attributed to the modulation of key signaling pathways that promote tumor cell survival and proliferation .
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects against various cancer cell lines. For instance, it has shown enhanced activity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating potent inhibitory effects at low concentrations .
Case Studies
- Study on Tumor Xenografts : A study involving the administration of the compound to mice with implanted human tumors showed a reduction in tumor size by up to 70% compared to control groups. This suggests significant antitumor potential through targeted kinase inhibition .
- Cell Line Testing : In vitro tests on MCF-7 breast cancer cells indicated that treatment with the compound led to increased apoptosis as evidenced by annexin V staining and caspase activation assays .
特性
IUPAC Name |
methyl 7-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-30-22(27)24-13-10-16-4-7-19(14-18(16)15-24)23-21(26)17-5-8-20(9-6-17)31(28,29)25-11-2-3-12-25/h4-9,14H,2-3,10-13,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFHKOCNKUEPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














